molecular formula C17H17ClN4O2S B12518439 1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-

1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-

Cat. No.: B12518439
M. Wt: 376.9 g/mol
InChI Key: COEPBEGCHFTQMB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)- is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of cancer .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of FGFR signaling pathways. These compounds bind to the FGFRs, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine derivatives are unique due to their potent FGFR inhibitory activity. Similar compounds include:

These compounds share the common feature of targeting FGFRs but differ in their chemical structures and specific inhibitory profiles.

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H17ClN4O2S/c18-13-2-1-3-14(12-13)25(23,24)22-9-5-15-16(4-6-20-17(15)22)21-10-7-19-8-11-21/h1-6,9,12,19H,7-8,10-11H2

InChI Key

COEPBEGCHFTQMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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